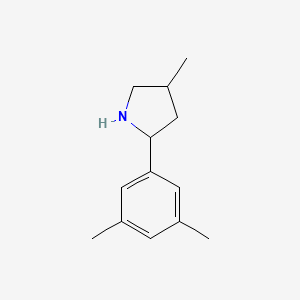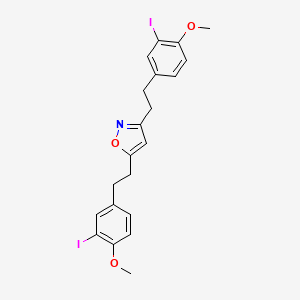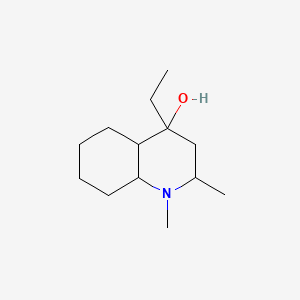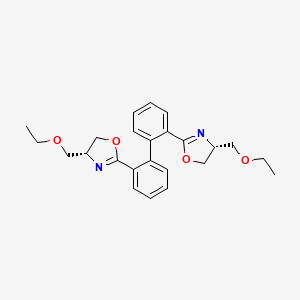
2,2'-Bis((R)-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound that features two oxazoline rings attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the formation of the oxazoline rings followed by their attachment to the biphenyl core. One common method involves the reaction of ®-4-(ethoxymethyl)-4,5-dihydrooxazole with a biphenyl derivative under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the oxazoline rings and their subsequent attachment to the biphenyl core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings or the biphenyl core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxazoline derivatives, while reduction may produce reduced forms of the compound with modified oxazoline rings .
Scientific Research Applications
2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the biphenyl core provides a rigid framework that can interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(methoxymethoxy)-1,1’-binaphthyl: Another compound with a similar biphenyl core but different substituents on the rings.
Bis(pinacolato)diboron: A compound with boron-containing substituents that also forms stable complexes with metals.
Uniqueness
2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to its combination of oxazoline rings and a biphenyl core, which provides a versatile platform for various applications. Its ability to form stable metal complexes and its potential biological activity set it apart from other similar compounds .
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(4R)-4-(ethoxymethyl)-2-[2-[2-[(4R)-4-(ethoxymethyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H28N2O4/c1-3-27-13-17-15-29-23(25-17)21-11-7-5-9-19(21)20-10-6-8-12-22(20)24-26-18(16-30-24)14-28-4-2/h5-12,17-18H,3-4,13-16H2,1-2H3/t17-,18-/m1/s1 |
InChI Key |
WOTOZRVLAVILLV-QZTJIDSGSA-N |
Isomeric SMILES |
CCOC[C@@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@@H](CO4)COCC |
Canonical SMILES |
CCOCC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)
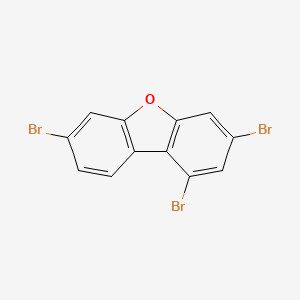
![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)
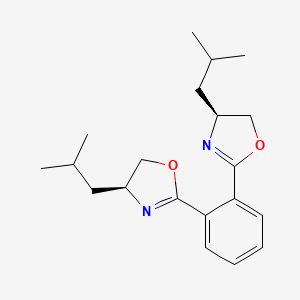
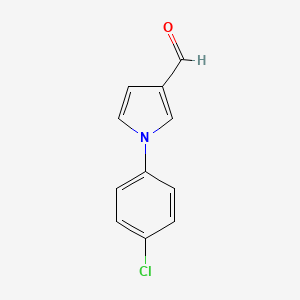
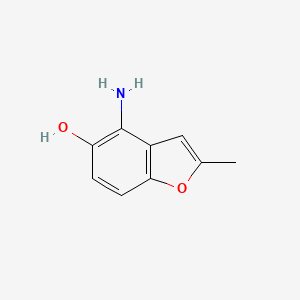

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
